MFCD02979328
Description
Based on the structural and functional similarities observed in related compounds (e.g., boronic acids, trifluoromethyl-substituted ketones, and pyrolo-triazines), MFCD02979328 is presumed to be an organoboron or heterocyclic compound with applications in pharmaceuticals or agrochemicals. Typical properties may include moderate solubility (0.2–0.7 mg/mL), log Po/w values between 0.6–2.1, and bioactivity scores around 0.55, as seen in structurally related molecules .
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O2S/c1-2-3-11-31-19-9-7-16(8-10-19)12-18(14-27)23(30)29-24-28-15-20(32-24)13-17-5-4-6-21(25)22(17)26/h4-10,12,15H,2-3,11,13H2,1H3,(H,28,29,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWSGSOQDSZBA-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979328 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with adjustments to optimize efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
MFCD02979328 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
MFCD02979328 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development and its effects on disease pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD02979328 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action help to elucidate its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Observations :
- Polarity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit higher log Po/w values (2.15) compared to pyrimidine derivatives (1.64), suggesting better lipid membrane permeability .
- Solubility : Pyrimidine-based compounds (CAS 54198-89-9) display higher aqueous solubility (0.69 mg/mL), likely due to hydrogen-bonding capabilities of the nitrile and amine groups .
Functional Analogs
Functional analogs are compounds with overlapping applications, such as enzyme inhibition or catalytic activity:
Key Observations :
- Therapeutic Potential: Pyrolo-triazine derivatives (CAS 918538-05-3) show BBB penetration, making them candidates for CNS-targeted therapies .
- Synthetic Complexity : Benzimidazole derivatives (CAS 1761-61-1) demonstrate high synthetic accessibility (score 1.98), favoring scalable production .
Research Findings and Discussion
- Structural vs. Functional Similarity : Structural analogs (e.g., boronic acids) often prioritize stability and reactivity, while functional analogs (e.g., pyrolo-triazines) emphasize target-specific bioactivity .
- Limitations : Many analogs face solubility-bioavailability trade-offs. For instance, CAS 1046861-20-4’s low solubility (0.24 mg/mL) may limit its pharmacokinetic performance despite favorable log Po/w values .
- Synthetic Methods : Nickel- or palladium-catalyzed cross-coupling reactions are commonly employed for analogs, with yields exceeding 90% under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
